molecular formula C22H16BrN3O2 B2732470 Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate CAS No. 333769-54-3

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate

Cat. No.: B2732470
CAS No.: 333769-54-3
M. Wt: 434.293
InChI Key: JILDSCROSJJBET-UHFFFAOYSA-N
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Description

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is a complex organic compound with the molecular formula C22H16BrN3O2. It is known for its unique structure, which includes a quinazoline moiety, a phenyl group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, which can be synthesized through the reaction of anthranilic acid with amides, followed by bromination to introduce the bromo group. The phenyl group is then added through a coupling reaction. Finally, the benzoate ester is formed by esterification of the carboxylic acid with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield an amino derivative, while oxidation can produce a quinazoline N-oxide .

Scientific Research Applications

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is not fully understood, but it is believed to involve interaction with specific molecular targets within cells. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and affecting cellular pathways involved in growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is unique due to its combination of a quinazoline moiety, a phenyl group, and a benzoate ester. This unique structure contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILDSCROSJJBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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